Uridine 5'-monophosphate disodium salt hydrate

描述

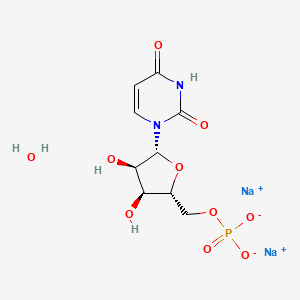

Uridine 5'-monophosphate disodium salt hydrate (5′-UMP-Na₂, CAS 3387-36-8) is a nucleotide derivative comprising a uridine nucleoside phosphorylated at the 5'-hydroxyl group and stabilized by two sodium ions. Its molecular formula is C₉H₁₁N₂Na₂O₉P·xH₂O, with a molecular weight of 368.15 g/mol (anhydrous). The disodium salt form enhances water solubility (>100 mg/mL at 25°C), making it preferable for pharmaceutical and biochemical applications, such as enzyme assays, cell culture media, and drug delivery systems . Recent studies highlight its use in nanocomposite thermosensitive chitosan hydrogels for controlled drug release, underscoring its versatility in biomedical engineering .

属性

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOORDQZBSXBBP-LLWADOMFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2Na2O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Uridine 5’-monophosphate disodium salt hydrate can be synthesized through the decarboxylation of orotidine 5’-monophosphate . The industrial production method involves the following steps :

Mixing cytidine monophosphate or sodium salt, sodium nitrite, and deionized water: Acid and/or acid anhydride is added dropwise, and the reaction is allowed to proceed for 0-6 hours.

Adjusting pH: If the residual quantity of cytidine monophosphate is lower than 1%, the pH of the reaction solution is adjusted to 6.4-7.2.

Crystallization: The reaction solution is mixed with 95% ethyl alcohol, crystallized, and filtered to obtain a crude product.

Purification: The crude product is mixed with water, and the pH is adjusted to 7.0-8.5. The solution is then recrystallized and filtered to obtain the final product.

化学反应分析

Uridine 5’-monophosphate disodium salt hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Phosphorylation: It can be phosphorylated to form uridine 5’-diphosphate and uridine 5’-triphosphate.

Common reagents and conditions used in these reactions include acids, bases, and specific enzymes like kinases. Major products formed from these reactions include uridine 5’-diphosphate and uridine 5’-triphosphate .

科学研究应用

Uridine 5′-monophosphate disodium salt hydrate, also known as UMP, is a nucleotide found in ribonucleic acid and some dietary supplements . It has several applications, particularly in scientific research. Note that some sources may have previously labeled this product as a hydrate form .

Scientific Research Applications

- Tissue Regeneration: Uridine 5′-monophosphate disodium salt can act as a cross-linking agent in the creation of thermosensitive chitosan hydrogels that contain graphene oxide as nanofillers . These hydrogels show promise as materials for scaffolds in the regeneration of damaged tissues .

- Cognitive Function: Studies have shown that UMP can increase cognitive function in animals .

- Lipid Metabolism: Uridine 5′-monophosphate disodium salt has been employed in studies regarding the effect of pyrimidine synthesis inhibitors, like 5-azacytidine, on cholesterol and lipid metabolism .

- Intestinal Bacteria: It has been used to study how nucleotides affect the growth of specific intestinal bacteria .

- Neurotransmitter Release and Neurite Outgrowth: UMP treatment can modulate membrane-dependent processes like neurotransmitter release and neurite outgrowth. Research indicates that dietary supplementation with uridine-5'-monophosphate disodium can increase dopamine release and promote neurite outgrowth in aged rats .

- Membrane Phosphatide Production: UMP enhances membrane phosphatide production . It elevates intracellular CDP-choline levels by promoting the synthesis of uridine triphosphate (UTP), which is partly converted to CTP .

作用机制

Uridine 5’-monophosphate disodium salt hydrate exerts its effects through several mechanisms :

Phosphorylation: It is phosphorylated by specific enzymes to form uridine 5’-diphosphate and uridine 5’-triphosphate, which are essential for various biosynthetic pathways.

Molecular Targets: It targets enzymes involved in nucleotide metabolism, such as uridine phosphorylase and kinases.

Pathways: It is involved in the synthesis of ribonucleic acid, phospholipids, and glycogen, playing a crucial role in cellular metabolism and function.

相似化合物的比较

Key Findings :

- Chromatographic Behavior : At pH 4.0, 5′-UMP-Na₂ exhibits lower retention on octadecyl (C18) columns compared to AMP and GMP due to its uracil base, which has fewer protonatable groups .

- Biological Roles : Unlike AMP (a component of ATP) or GMP (precursor to GTP), 5′-UMP-Na₂ is primarily involved in pyrimidine metabolism and RNA biosynthesis .

Comparison with Uridine 5'-Monophosphate (Free Acid Form)

The disodium salt form (5′-UMP-Na₂) differs significantly from the free acid (UMP, C₉H₁₃N₂O₉P) in solubility and formulation stability:

| Property | 5′-UMP-Na₂ | UMP (Free Acid) |

|---|---|---|

| Solubility in Water | >100 mg/mL | <50 mg/mL |

| pH Stability | Neutral (pH 6.5–7.5) | Acidic (pH 4.0–5.5) |

| Formulation Use | Preferred in injectables | Limited to low-pH systems |

| Storage | Stable at room temperature | Requires refrigeration |

Research Insight : The sodium ions in 5′-UMP-Na₂ mitigate electrostatic repulsion between phosphate groups, enhancing solubility and bioavailability in aqueous systems .

Comparison with Deoxyribonucleotide Monophosphates

Deoxyribonucleotide monophosphates (dNMPs), such as thymidine 5'-monophosphate (dTMP) and 2'-deoxycytidine 5'-monophosphate (dCMP), differ in sugar moiety and metabolic pathways:

| Property | 5′-UMP-Na₂ | dTMP | dCMP |

|---|---|---|---|

| Sugar Group | Ribose | 2'-Deoxyribose | 2'-Deoxyribose |

| Stability | Prone to alkaline hydrolysis | Resistant to RNase | Resistant to RNase |

| Role | RNA synthesis | DNA replication | DNA repair |

Comparison with Uridine and Related Nucleosides

Uridine 5'-monophosphate disodium salt hydrate is metabolically distinct from its non-phosphorylated counterpart, uridine:

| Property | 5′-UMP-Na₂ | Uridine |

|---|---|---|

| Molecular Weight | 368.15 g/mol | 244.20 g/mol |

| Bioavailability | Direct precursor to UDP-glucose | Requires phosphorylation |

| Therapeutic Use | Cognitive enhancement | Neuroprotection |

Mechanistic Insight : 5′-UMP-Na₂ bypasses rate-limiting phosphorylation steps in nucleotide salvage pathways, offering faster metabolic integration than uridine .

生物活性

Uridine 5'-monophosphate disodium salt hydrate (UMP) is a nucleotide that plays a critical role in various biological processes, including RNA synthesis and cellular signaling. This article delves into its biological activity, applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 3387-36-8

- Molecular Formula : C9H11N2Na2O9P

- Molecular Weight : 368.15 g/mol

- Appearance : Crystalline solid

- Solubility : Soluble in water

Uridine 5'-monophosphate functions primarily as a precursor for the synthesis of RNA. It is involved in the following biological activities:

- Neurotransmitter Release : UMP has been shown to enhance dopamine release in aged rats, indicating its potential role in modulating neurotransmitter systems. In studies, UMP treatment resulted in a significant increase in dopamine release compared to control groups, suggesting its influence on neurochemical pathways .

- Cognitive Enhancement : Research indicates that UMP supplementation can improve cognitive function. Animal studies have demonstrated that UMP can enhance memory and learning capabilities, likely due to its role in neuronal health and synaptic plasticity .

- Cellular Metabolism : UMP has been utilized to explore its effects on lipid metabolism, particularly in the context of pyrimidine synthesis inhibition. This highlights its potential role in metabolic regulation and cellular energy balance .

Applications in Research

Uridine 5'-monophosphate disodium salt is widely used in various research applications:

- RNA Synthesis : It serves as a key component in the synthesis of RNA molecules, making it valuable for molecular biology experiments .

- Therapeutic Potential : UMP has been investigated for its therapeutic potential in neurodegenerative diseases due to its neuroprotective properties .

- Hydrogel Development : UMP is utilized as a cross-linking agent in the development of thermosensitive chitosan hydrogels for tissue engineering applications .

Study on Cognitive Function Enhancement

In a controlled study involving aged rats, researchers administered UMP and assessed its impact on dopamine release and cognitive performance. The results indicated that UMP significantly increased dopamine levels and improved memory tasks compared to untreated controls, suggesting a potential application for cognitive decline interventions .

Investigation of Lipid Metabolism

Another study explored the effects of UMP on cholesterol metabolism when combined with the pyrimidine synthesis inhibitor 5-azacytidine. The findings revealed that UMP could mitigate some of the adverse effects induced by the inhibitor, highlighting its role in maintaining lipid homeostasis .

Summary of Findings

The biological activity of this compound is multifaceted, with implications for neurotransmitter modulation, cognitive enhancement, and metabolic regulation. Its applications extend across molecular biology and therapeutic research, underscoring its significance as a biochemical tool.

常见问题

Q. How can uridine 5'-monophosphate disodium salt hydrate (UMP) be quantified in biological samples using HPLC?

UMP quantification via HPLC requires optimization of mobile phase pH and stationary phase selection. At pH 4.0, nucleotides exhibit increased retention on cholesterol or phenyl columns compared to octadecyl phases, improving resolution. Pre-column derivatization with UV-absorbing tags (e.g., at 254 nm) enhances sensitivity. Internal standards like deuterated UMP should be used to correct for matrix effects .

Q. What methods are recommended for verifying the structural integrity of UMP?

Structural validation involves tandem techniques:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm sugar-phosphate backbone conformation and hydration state.

- High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., [M-H]⁻ ion at m/z 403.03).

- X-ray crystallography for crystalline form analysis, though hygroscopicity requires controlled humidity during sample preparation .

Q. How should UMP be stored to prevent degradation in laboratory settings?

UMP is hygroscopic and prone to hydrolysis. Store at −20°C in airtight containers with desiccants. For aqueous stock solutions, prepare in ultrapure water (pH 7.0), aliquot, and freeze at −80°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address interference from nucleotide analogs in UMP quantification during metabolic flux studies?

Isotope dilution assays using ¹³C- or ¹⁵N-labeled UMP as internal standards improve specificity in complex matrices (e.g., cell lysates). Coupling LC-MS with selective ion monitoring (SIM) or multiple reaction monitoring (MRM) minimizes cross-talk from structurally similar metabolites like UDP-glucose. Chromatographic separation on phenylhexyl columns at pH 6.8 further reduces co-elution .

Q. What experimental strategies resolve contradictions in UMP’s role in pro-inflammatory cytokine regulation?

Discrepancies in UMP’s immunomodulatory effects (e.g., IL-6/IL-8 secretion) may arise from cell-type-specific uptake or impurity artifacts. Mitigation strategies include:

- Purity verification : Use orthogonal methods (HPLC, capillary electrophoresis) to confirm ≥98% purity.

- Dose-response profiling : Test UMP across a logarithmic concentration range (1 nM–100 µM) in primary macrophages vs. immortalized cell lines.

- Knockdown controls : siRNA targeting uridine phosphorylase validates UMP-specific effects .

Q. How can UMP’s interaction with polyamine ligands be characterized for drug delivery applications?

Employ isothermal titration calorimetry (ITC) to measure binding affinity (Kd) between UMP and tripodal polyamines. Thermodynamic parameters (ΔH, ΔS) reveal electrostatic vs. hydrophobic interactions. Complementary circular dichroism (CD) studies track conformational changes in UMP’s ribose moiety upon ligand binding .

Q. What chromatographic conditions optimize UMP separation from phosphorylated metabolites in energy metabolism studies?

Use a phenyl stationary phase with a gradient elution (0.1% formic acid in water/acetonitrile). At pH 4.0, UMP elutes earlier than ATP or UDP-glucose due to reduced ionization of phosphate groups. For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column improves retention .

Data Contradiction & Validation

Q. How should researchers validate conflicting reports on UMP’s stability under varying pH conditions?

Replicate stability assays using:

- Buffered solutions : Compare UMP degradation rates in Tris-HCl (pH 7.4) vs. acetate (pH 5.0) at 37°C.

- Mass spectrometry : Monitor hydrolysis products (uridine, inorganic phosphate) over 24–72 hours.

- Enzymatic interference controls : Add phosphatase inhibitors (e.g., β-glycerophosphate) to distinguish chemical vs. enzymatic degradation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。